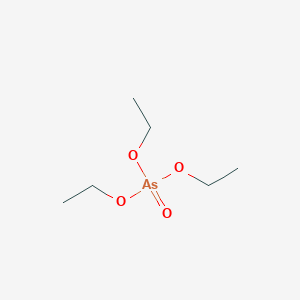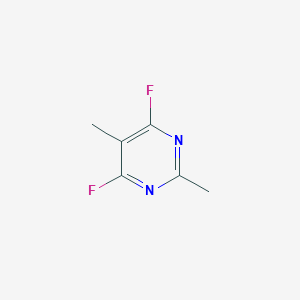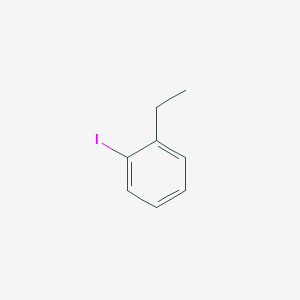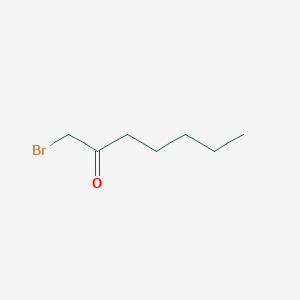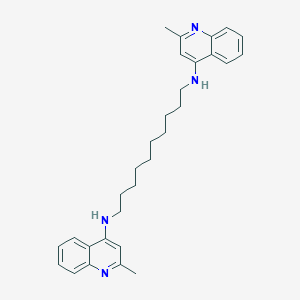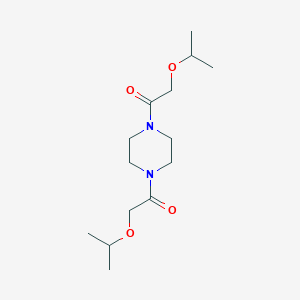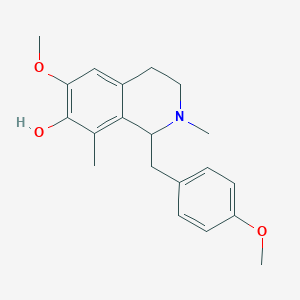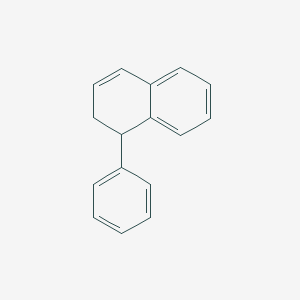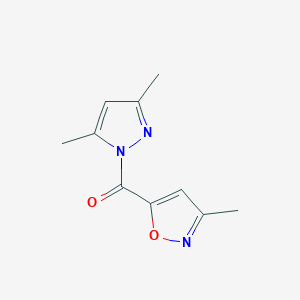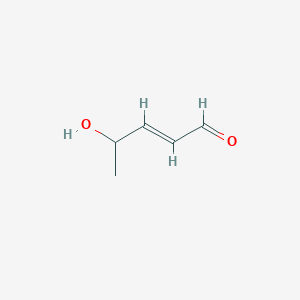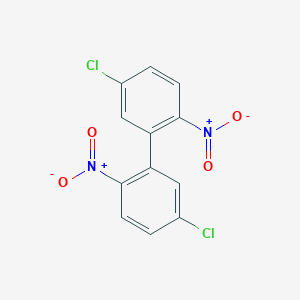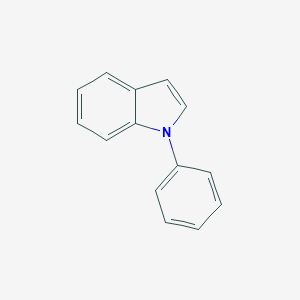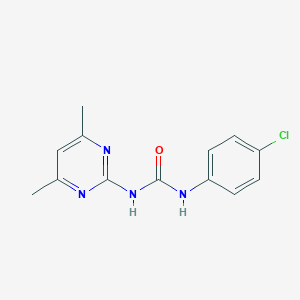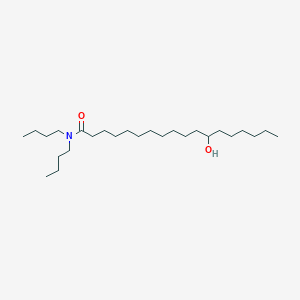
N,N-Dibutyl-12-hydroxyoctadecan-1-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-12-hydroxyoctadecan-1-amide, commonly known as DOA, is a long-chain fatty acid amide that has been extensively studied for its various applications in scientific research. DOA is a white or yellowish powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. This compound has a long hydrocarbon chain that makes it an excellent surfactant, emulsifier, and lubricant. In
作用機序
The mechanism of action of DOA is not fully understood. However, it is believed that DOA interacts with the lipid bilayer of cell membranes, altering their structure and function. DOA has been shown to increase the fluidity of lipid bilayers and to enhance the permeability of cell membranes. This may explain its surfactant and emulsifying properties.
生化学的および生理学的効果
DOA has been shown to have various biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of poorly soluble drugs. DOA has also been shown to enhance the permeability of cell membranes, which may increase the absorption of drugs. In addition, DOA has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
DOA has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. DOA is also stable and has a long shelf life. However, DOA has some limitations for lab experiments. It is insoluble in water, which may limit its use in aqueous systems. In addition, DOA may interfere with some analytical techniques, such as nuclear magnetic resonance spectroscopy.
将来の方向性
There are several future directions for the study of DOA. One direction is the development of new synthesis methods for DOA that are more efficient and environmentally friendly. Another direction is the investigation of the interaction of DOA with cell membranes at the molecular level. This may lead to a better understanding of the mechanism of action of DOA. Finally, the application of DOA in drug delivery systems and other biomedical applications should be further explored.
Conclusion:
In conclusion, N,N-Dibutyl-12-hydroxyoctadecan-1-amide, or DOA, is a long-chain fatty acid amide that has been extensively studied for its various applications in scientific research. DOA has several advantages for lab experiments, including its low cost and stability. However, DOA also has some limitations, such as its insolubility in water. Further research is needed to fully understand the mechanism of action of DOA and to explore its potential applications in drug delivery systems and other biomedical applications.
合成法
DOA can be synthesized using various methods, including the reaction of butylamine and 12-hydroxystearic acid, the reaction of butylamine and stearoyl chloride, and the reaction of butylamine and stearic acid in the presence of a catalyst. The most common method for synthesizing DOA is the reaction of butylamine and 12-hydroxystearic acid. This method involves the reaction of butylamine with 12-hydroxystearic acid in a solvent such as ethanol or chloroform. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the resulting DOA is purified by recrystallization.
科学的研究の応用
DOA has been extensively studied for its various applications in scientific research. It has been used as a surfactant in the preparation of nanoparticles, emulsions, and microemulsions. DOA has also been used as a lubricant in the preparation of solid lipid nanoparticles. In addition, DOA has been used as a solubilizer in the preparation of liposomes and as a stabilizer in the preparation of emulsions.
特性
CAS番号 |
16169-48-5 |
|---|---|
製品名 |
N,N-Dibutyl-12-hydroxyoctadecan-1-amide |
分子式 |
C26H53NO2 |
分子量 |
411.7 g/mol |
IUPAC名 |
N,N-dibutyl-12-hydroxyoctadecanamide |
InChI |
InChI=1S/C26H53NO2/c1-4-7-10-17-20-25(28)21-18-15-13-11-12-14-16-19-22-26(29)27(23-8-5-2)24-9-6-3/h25,28H,4-24H2,1-3H3 |
InChIキー |
DZJSNRMJNYRMAG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O |
正規SMILES |
CCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O |
その他のCAS番号 |
16169-48-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




